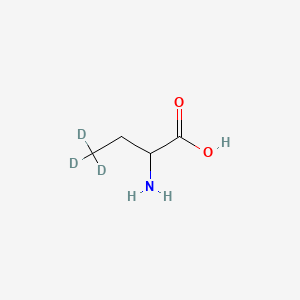
3-Iodo-1-propyl-1H-pyrazole
Descripción general
Descripción
3-Iodo-1-propyl-1H-pyrazole is a chemical compound with the molecular formula C6H9IN2 . It has a molecular weight of 236.06 . This compound is used as a pharmaceutical intermediate .
Synthesis Analysis
The synthesis of pyrazole derivatives, including this compound, involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . A specific synthetic route for the preparation of 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole derivatives has been developed, which involves the protection reaction of the N-H bond in substituted 3-iodo-1H-pyrazole derivatives with ethyl vinyl ether and migration of the ethoxyethyl protecting group .Molecular Structure Analysis
The molecular structure of this compound consists of a five-membered ring with three carbon atoms and two nitrogen atoms . The exact mass of this compound is 235.981033 Da .Physical And Chemical Properties Analysis
This compound has a density of 2.3±0.1 g/cm3 . Its boiling point is 291.9±13.0 °C at 760 mmHg . The compound has a molar refractivity of 31.7±0.3 cm3 . It has 2 hydrogen bond acceptors and 1 hydrogen bond donor . The polar surface area of the compound is 29 Å2 .Aplicaciones Científicas De Investigación
Catalytic Synthesis and Coupling Reactions 3-Iodo-1-propyl-1H-pyrazole derivatives have been synthesized through catalytic processes and are crucial intermediates in various coupling reactions. Lavecchia et al. (2004) outlined a convenient route to novel 3-iodo-1H-pyrazolo derivatives via iododediazonation, followed by efficient coupling reactions including Suzuki, Heck, Stille, and Sonogashira conditions, showcasing the versatility of these compounds in synthetic chemistry (Lavecchia, Berteina-Raboin, & Guillaumet, 2004).
Structural and Crystallographic Studies Delgado et al. (2020) synthesized and characterized a pyrazoline compound structurally related to this compound. They performed extensive crystallographic studies to understand the molecular arrangement and intermolecular interactions, providing insights into the solid-state behavior of similar compounds (Delgado et al., 2020).
Synthesis and Derivatization The synthesis and derivatization of iodopyrazolium salts, closely related to this compound, have been documented by Boelke et al. (2020). They described an oxidative cyclization process, followed by site-selective ring openings, which demonstrates the compound’s utility in synthesizing complex molecular architectures (Boelke et al., 2020).
Halogen Bonding in Crystallographic Studies Dumitrescu et al. (2020) investigated the halogen bonding interactions of 5-Iodo-1-arylpyrazoles, molecules structurally similar to this compound. Their research offers valuable insights into the crystallographic landscape and intermolecular interactions, which are crucial for understanding the properties of these compounds (Dumitrescu et al., 2020).
Chemical Properties and Applications The research by Sayed et al. (2018) highlights the chemical properties and potential applications of pyrazole derivatives. Although not directly about this compound, the study gives a broader context to the chemical behavior and utility of related pyrazole compounds in fields like corrosion inhibition and antimicrobial applications (Sayed et al., 2018).
Safety and Hazards
3-Iodo-1-propyl-1H-pyrazole is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding ingestion and inhalation, wearing personal protective equipment, and ensuring adequate ventilation .
Mecanismo De Acción
Target of Action
Pyrazole derivatives are known for their diverse pharmacological effects . They have been used in the development of new drugs with various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Pyrazole derivatives are known to interact with various biological targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the exact structure of the pyrazole derivative and the target it interacts with.
Biochemical Pathways
Pyrazole derivatives are known to affect various biochemical pathways depending on their specific targets . These could include pathways related to inflammation, cancer, diabetes, and various microbial infections .
Pharmacokinetics
Factors such as solubility, stability, and the compound’s interaction with various enzymes and transporters would play a role in its pharmacokinetics .
Result of Action
Based on the known effects of pyrazole derivatives, it can be inferred that the compound may have various effects at the molecular and cellular level, depending on its specific targets .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-Iodo-1-propyl-1H-pyrazole. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interaction with its targets . Additionally, the compound is noted to be light-sensitive , which means its stability and efficacy could be affected by exposure to light.
Propiedades
IUPAC Name |
3-iodo-1-propylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9IN2/c1-2-4-9-5-3-6(7)8-9/h3,5H,2,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKECSHRUAMABEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=CC(=N1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10716706 | |
| Record name | 3-Iodo-1-propyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10716706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1334500-09-2 | |
| Record name | 1H-Pyrazole, 3-iodo-1-propyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1334500-09-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Iodo-1-propyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10716706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-iodo-1-propyl-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![4,4/'-[(Dibutylstannylene)bis(oxy)]bis[(Z)-4-oxo-2-butenoic acid]](/img/structure/B595060.png)



